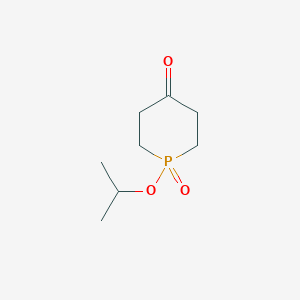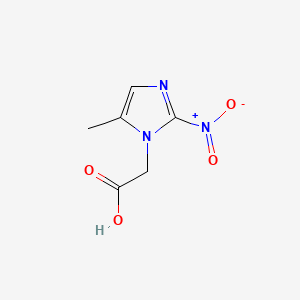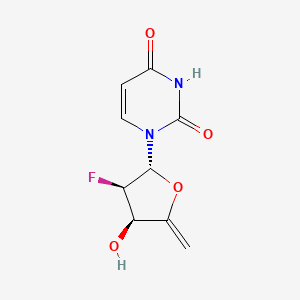
1-Isopropoxyphosphinan-4-one 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropoxyphosphinan-4-one 1-oxide is an organophosphorus compound characterized by its unique structure, which includes a phosphinanone ring substituted with an isopropoxy group and an oxide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropoxyphosphinan-4-one 1-oxide typically involves the reaction of phosphinan-4-one with isopropyl alcohol in the presence of an oxidizing agent. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the formation of the isopropoxy group and the oxide functional group.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Isopropoxyphosphinan-4-one 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced to form phosphinan-4-one derivatives with different substituents.
Substitution: The isopropoxy group can be substituted with other alkoxy groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve nucleophiles such as alkoxides or amines.
Major Products Formed:
Oxidation: Higher oxidation state phosphinanone derivatives.
Reduction: Phosphinan-4-one derivatives with different substituents.
Substitution: Various substituted phosphinanone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Isopropoxyphosphinan-4-one 1-oxide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex organophosphorus compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Isopropoxyphosphinan-4-one 1-oxide involves its interaction with molecular targets through its phosphinanone ring and functional groups. The compound can act as a ligand, forming complexes with metal ions, or as a catalyst in various chemical reactions. The specific pathways and molecular targets depend on the context of its application, such as in catalysis or biological systems.
Vergleich Mit ähnlichen Verbindungen
Phosphinan-4-one: Lacks the isopropoxy and oxide functional groups, making it less reactive in certain contexts.
1-Phenylphosphinan-4-one 1-oxide: Contains a phenyl group instead of an isopropoxy group, leading to different reactivity and applications.
Phosphine oxides: A broader class of compounds with varying substituents and functional groups, used in diverse applications.
Uniqueness: 1-Isopropoxyphosphinan-4-one 1-oxide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and form complexes with metal ions makes it a versatile compound in both research and industrial settings.
Eigenschaften
Molekularformel |
C8H15O3P |
|---|---|
Molekulargewicht |
190.18 g/mol |
IUPAC-Name |
1-oxo-1-propan-2-yloxy-1λ5-phosphinan-4-one |
InChI |
InChI=1S/C8H15O3P/c1-7(2)11-12(10)5-3-8(9)4-6-12/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
HLBXJRCTERLHDY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OP1(=O)CCC(=O)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,3R)-5-Azaspiro[2.4]heptan-1-amine](/img/structure/B12936813.png)


![[2,5'-Bi-1H-benzimidazole]-5-carboxaldehyde](/img/structure/B12936828.png)
![5-Azaspiro[3.4]octan-8-ol](/img/structure/B12936829.png)




![6-Ethynyl-2-azaspiro[3.3]heptane](/img/structure/B12936861.png)

![N,N-Bis(2-hydroxyethyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12936871.png)
![12-oxo-N-[12-oxo-1,10-bis(3-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl]-1,10-bis(3-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B12936875.png)
